molecular formula C19H20ClFN4O3S B2836399 2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105206-10-7

2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Katalognummer: B2836399
CAS-Nummer: 1105206-10-7
Molekulargewicht: 438.9
InChI-Schlüssel: MULVDEXYOJGMCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex benzamide derivative. Its core framework consists of a benzamide moiety substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively. This aromatic system is linked to a bicyclic thieno[3,4-c]pyrazol ring fused with a tetrahydrofuran (THF)-derived side chain.

Eigenschaften

IUPAC Name

2-chloro-6-fluoro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O3S/c20-13-4-1-5-14(21)17(13)19(27)23-18-12-9-29-10-15(12)24-25(18)8-16(26)22-7-11-3-2-6-28-11/h1,4-5,11H,2-3,6-10H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVDEXYOJGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural complexity distinguishes it from simpler benzamide derivatives. Below is a detailed comparison with analogous compounds from the provided evidence:

N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide (Diflubenzuron)

  • Structure : A benzamide with 2,6-difluoro substitution and a urea-linked 4-chlorophenyl group.
  • Key Differences: Lacks the thieno-pyrazol ring and THF side chain.
  • Application : Insect growth regulator targeting chitin synthesis .
  • Inference: The target compound’s thieno-pyrazol system may confer improved binding to insect-specific enzymes or broader pest specificity due to enhanced steric interactions.

N-(((4-Chloro-3-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenyl)Amino)Carbonyl)-2,6-Difluorobenzamide (Fluazuron)

  • Structure : Features a trifluoromethylpyridine substituent and chloro-phenylurea linkage.
  • Application : Acaricide targeting ticks and mites .

3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-Dimethyloxazolidine (Furilazole)

  • Structure : Oxazolidine ring with dichloroacetyl and furanyl groups.
  • Key Differences: The target compound’s thieno-pyrazol core may offer greater metabolic stability compared to furilazole’s oxazolidine, which is prone to hydrolysis.
  • Application : Herbicide safener .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Compound Core Structure Halogen Substituents Heterocyclic Components Proposed Mechanism
Target Compound Benzamide + thieno-pyrazol 2-Cl, 6-F THF, pyrazol, thiophene Enzyme inhibition (e.g., chitin synthase)
Diflubenzuron Benzamide + urea 2,6-F, 4-Cl None Chitin synthesis inhibition
Fluazuron Benzamide + pyridinyl 2,6-F, 3-Cl, CF3 Pyridine Acaricidal (mitochondrial disruption)
Furilazole Oxazolidine Cl, furanyl Oxazolidine, furan Herbicide detoxification

Key Observations:

Bioactivity: The thieno-pyrazol system in the target compound may mimic the urea or pyridine groups in diflubenzuron and fluazuron, respectively, but with enhanced rigidity for selective binding.

Solubility : The THF group could improve water solubility compared to purely aromatic analogs, aiding formulation in agrochemicals.

Resistance Mitigation : Structural complexity may reduce susceptibility to pest resistance mechanisms common in simpler benzamides .

Research Implications and Limitations

  • Agrochemical Potential: The compound’s design aligns with modern trends in pesticide development, emphasizing multi-heterocyclic systems for target specificity .
  • Synthetic Challenges: The THF and thieno-pyrazol components may complicate synthesis, requiring advanced methodologies (e.g., SHELX-based crystallography for structural validation) .
  • Data Gaps : Biological activity, toxicity, and environmental persistence data are needed to validate theoretical advantages.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including amidation, cyclization, and functional group modifications. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amidation steps to enhance reaction rates .
  • Temperature control : Reactions under reflux (e.g., 80–100°C) for thieno-pyrazole core formation .
  • Catalysts : Use of triethylamine or DMAP for efficient coupling reactions . Monitoring purity via HPLC or TLC is essential to minimize byproducts .

Q. How can the compound’s purity and structural integrity be validated experimentally?

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm functional groups (e.g., fluorine at δ 160–170 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What functional groups dominate its reactivity?

  • The benzamide moiety participates in hydrogen bonding with biological targets .
  • The thieno[3,4-c]pyrazole core enables π-π stacking interactions .
  • The tetrahydrofuran-derived aminoethyl group enhances solubility and modulates pharmacokinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide ring enhances target affinity .
  • Heterocycle modifications : Replacing tetrahydrofuran with pyrrolidine alters metabolic stability .
  • Comparative data :
Analog StructureIC₅₀ (nM)Target
Parent Compound120Kinase X
-CF₃-substituted analog45Kinase X
Pyrrolidine-modified derivative220Kinase X
  • Computational docking (e.g., AutoDock Vina) identifies binding poses for rational design .

Q. What experimental strategies address stability issues in aqueous solutions?

  • pH optimization : Stability studies (pH 3–9) reveal degradation pathways (e.g., hydrolysis of the amide bond at pH < 4) .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life .
  • Data from accelerated stability testing :
Condition (40°C/75% RH)Degradation (%)Time (Weeks)
Parent Compound15%4
Lyophilized Form<5%4

Q. How can computational methods predict biological targets?

  • Molecular docking : Screen against kinase libraries (e.g., PDB) to identify potential targets like EGFR or MAPK .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes) .

Q. What methodologies resolve contradictions in biological assay data?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Q. How can in vitro and in vivo data discrepancies be minimized?

  • Physiologically relevant models : Use 3D spheroids or organoids to mimic in vivo microenvironments .
  • PK/PD modeling : Integrate ADME data (e.g., plasma half-life = 2.5 hrs in mice) to refine dosing regimens .
  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to predict interspecies differences .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles .
  • Waste minimization : Use flow chemistry for continuous processing and higher atom economy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.